molecular formula C14H16O B15202696 1-Octyn-3-one, 1-phenyl- CAS No. 62059-61-4

1-Octyn-3-one, 1-phenyl-

Cat. No.: B15202696
CAS No.: 62059-61-4
M. Wt: 200.28 g/mol
InChI Key: BPPAZYIIOUNGMM-UHFFFAOYSA-N
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Description

1-Octyn-3-one, 1-phenyl- is an organic compound with the molecular formula C14H16O It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octyn-3-one, 1-phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with an appropriate ketone under specific conditions. For example, the reaction of phenylacetylene with 1-octyn-3-ol in the presence of a catalyst such as cuprous bromide and paraformaldehyde in dioxane can yield 1-Octyn-3-one, 1-phenyl- .

Industrial Production Methods: Industrial production of 1-Octyn-3-one, 1-phenyl- typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Octyn-3-one, 1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert 1-Octyn-3-one, 1-phenyl- to its corresponding alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted alkynes or alkenes.

Scientific Research Applications

1-Octyn-3-one, 1-phenyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which 1-Octyn-3-one, 1-phenyl- exerts its effects involves interactions with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, affecting cellular processes and biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-Octyn-3-one, 1-phenyl- is unique due to its specific combination of an alkyne and a phenyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role as a versatile building block in organic synthesis make it a valuable compound in scientific research.

Properties

CAS No.

62059-61-4

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

1-phenyloct-1-yn-3-one

InChI

InChI=1S/C14H16O/c1-2-3-5-10-14(15)12-11-13-8-6-4-7-9-13/h4,6-9H,2-3,5,10H2,1H3

InChI Key

BPPAZYIIOUNGMM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C#CC1=CC=CC=C1

Origin of Product

United States

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